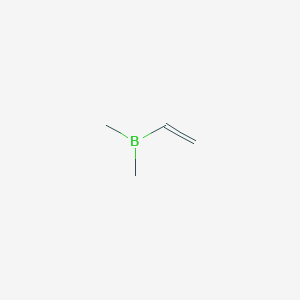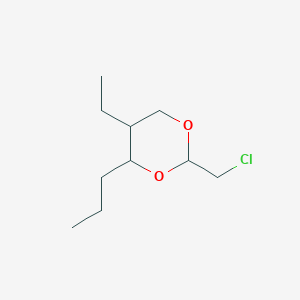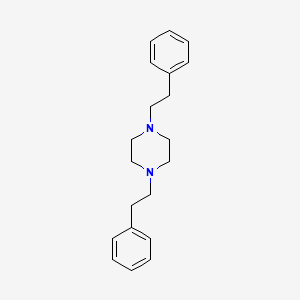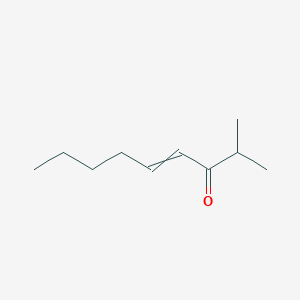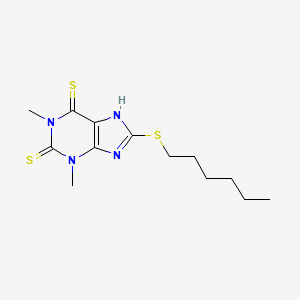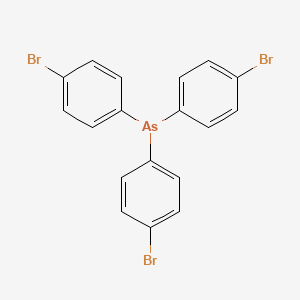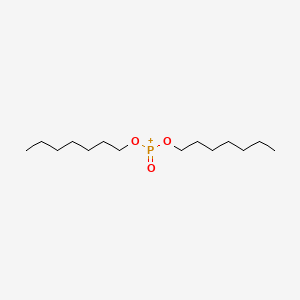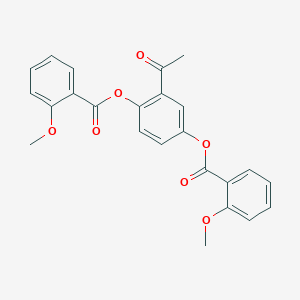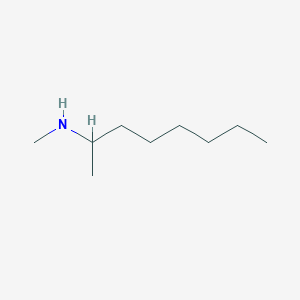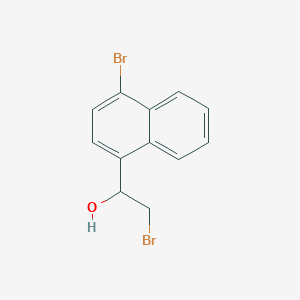
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H10Br2O. It is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol typically involves the bromination of naphthalene derivatives followed by the introduction of an ethyl chain with a hydroxyl group. One common method involves the bromination of 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1-bromonaphthalene is then reacted with ethylene oxide under acidic conditions to introduce the hydroxyl group, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming 1-(4-bromonaphthalen-1-yl)ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 1-(4-bromonaphthalen-1-yl)ethanol derivatives.
Oxidation: Formation of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone.
Reduction: Formation of 1-(4-bromonaphthalen-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-chloronaphthalen-1-yl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
1-(4-Bromonaphthalen-1-yl)ethanol: Lacks the second bromine atom.
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol is unique due to the presence of two bromine atoms and a hydroxyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with various molecular targets.
Propiedades
Número CAS |
5467-60-7 |
|---|---|
Fórmula molecular |
C12H10Br2O |
Peso molecular |
330.01 g/mol |
Nombre IUPAC |
2-bromo-1-(4-bromonaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H10Br2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6,12,15H,7H2 |
Clave InChI |
AWFRBCYGBWRNSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
